Rti 82

Übersicht

Beschreibung

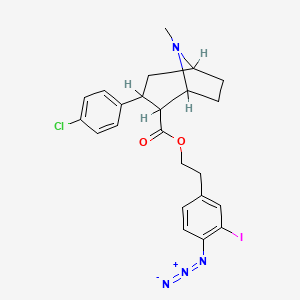

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is a synthetic compound that belongs to the class of tropane derivatives. Tropane derivatives are known for their significant pharmacological activities, particularly in the modulation of neurotransmitter systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Tropane Ring: The tropane ring is synthesized through a series of cyclization reactions.

Introduction of the Azido and Iodo Groups: The azido and iodo groups are introduced through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the tropane carboxylate with 4’-Azido-3’-iodophenylethyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: The iodo group can be reduced to form deiodinated derivatives.

Substitution: The azido and iodo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide and potassium iodide.

Major Products

The major products formed from these reactions include nitro derivatives, deiodinated derivatives, and various substituted tropane derivatives .

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies of Dopamine Transporter Interactions

RTI 82 is primarily used to investigate the binding sites and mechanisms of action of cocaine and other related compounds on the dopamine transporter. The compound features a 4′-azido-3′-iodophenylethyl ester moiety that allows for photoactivation, enabling covalent bonding with proteins upon ultraviolet irradiation. This property facilitates the mapping of ligand-protein interactions.

Case Study: Binding Site Localization

In a study published in Molecular Pharmacology, researchers utilized this compound to determine its binding site on DAT. The incorporation site was mapped to transmembrane domains (TMs) 4-6 using immunoprecipitation techniques and cyanogen bromide digestion. The findings indicated that this compound binds near TM6, which overlaps with the dopamine translocation pathway, inhibiting necessary structural rearrangements for transport .

Computational Docking Studies

The computational modeling of this compound has provided insights into its binding affinities and orientations within DAT. Researchers have employed molecular docking simulations to predict how this compound interacts with various conformations of DAT.

Data Table: Docking Results

| Model Structure | Binding Energy (kcal/mol) | Predicted Binding Site |

|---|---|---|

| LeuT Model 1 | -9.5 | S1 Pocket |

| LeuT Model 2 | -8.7 | TM6 Residues |

| LeuT Model 3 | -10.2 | TM6 and TM7 |

These simulations have shown that this compound can adopt multiple conformations, providing a framework for understanding its competitive inhibition mechanism against dopamine transport .

Development of Therapeutic Agents

The insights gained from studies involving this compound are pivotal for developing new therapeutic agents targeting the dopamine transporter. By understanding how this compound interacts with DAT, researchers can design more effective drugs for treating disorders such as cocaine addiction and other substance use disorders.

Case Study: Drug Design Implications

A research article highlighted how modifications to the this compound structure could lead to novel compounds with enhanced selectivity and efficacy against DAT. The study emphasized that by altering specific functional groups on the tropane scaffold, new lead compounds could be synthesized that exhibit reduced side effects while maintaining high binding affinity .

Photoaffinity Labeling Techniques

This compound's ability to form covalent bonds upon UV activation makes it an excellent candidate for photoaffinity labeling studies. This technique allows researchers to identify specific amino acid residues involved in ligand binding.

Experimental Findings

In one study, researchers employed this compound in photoaffinity labeling experiments which revealed critical residues within TM6 that are essential for cocaine's inhibitory effects on DAT. This method not only confirmed previous docking predictions but also provided experimental validation of ligand-receptor interactions .

Wirkmechanismus

The compound exerts its effects by binding to the dopamine and serotonin transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The azido group allows for photoaffinity labeling, which helps in identifying the binding sites and understanding the molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Azido-3-iodophenylmethyl 3-(4-chlorophenyl)-tropane-2-carboxylate

- 4-Azido-3-iodophenylethyl 3-(4-fluorophenyl)-tropane-2-carboxylate

- 4-Azido-3-iodophenylethyl 3-(4-bromophenyl)-tropane-2-carboxylate

Uniqueness

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is unique due to its specific combination of azido and iodo groups, which allows for versatile chemical modifications and photoaffinity labeling. This makes it a valuable tool in neuroscience research for studying neurotransmitter transporters.

Biologische Aktivität

RTI-82, a cocaine analog, has garnered significant attention in pharmacological research due to its unique properties and interactions with the dopamine transporter (DAT). This article provides an in-depth analysis of the biological activity of RTI-82, focusing on its binding mechanisms, effects on dopamine transport, and implications for understanding cocaine addiction.

Overview of RTI-82

RTI-82 is characterized as an irreversible binding cocaine analog, specifically designed to study the interactions between cocaine and DAT. The compound features a photoactivatable moiety that allows it to form covalent bonds with proteins upon UV irradiation, effectively "handcuffing" the molecule to DAT . This property is crucial for mapping the binding sites and understanding the structural dynamics of DAT when interacting with cocaine-like substances.

Binding Site Localization

Research has demonstrated that RTI-82 binds to specific transmembrane domains (TMs) of DAT, particularly TM6. Studies utilizing techniques such as cyanogen bromide (CNBr) digestion and epitope-specific immunoprecipitation have identified the incorporation sites of RTI-82 within a 40-residue region encompassing TM6 . The findings suggest that the binding of RTI-82 may overlap with the dopamine translocation pathway, inhibiting necessary structural rearrangements for effective transport .

Competitive Inhibition

The binding mechanism of RTI-82 indicates a competitive inhibition model. Computational docking studies have shown that RTI-82 occupies the substrate-binding site in DAT, suggesting that it can effectively block dopamine transport by mimicking dopamine's structural characteristics . This competitive interaction is essential for understanding how cocaine exerts its addictive properties through modulation of dopamine levels in synaptic clefts.

Case Studies and Experimental Evidence

- Localization Studies : A study conducted by Vaughan et al. explored the localization of [^125I]RTI-82 binding to DAT. The results confirmed that RTI-82 binds near TM6, providing evidence for its role in regulating transport-dependent conformational states .

- Functional Assays : In functional assays, RTI-82 has been shown to inhibit dopamine uptake in a dose-dependent manner. This inhibition correlates with its binding affinity and highlights its potential as a tool for studying DAT function and cocaine's effects on neurotransmission .

- Molecular Modeling : Advanced molecular modeling techniques have been employed to predict the orientation and interactions of RTI-82 within the DAT structure. These models suggest that RTI-82's tropane pharmacophore aligns favorably with key residues involved in substrate recognition and transport inhibition .

Data Summary

| Study | Methodology | Key Findings |

|---|---|---|

| Vaughan et al. (2007) | CNBr digestion & immunoprecipitation | Identified binding near TM6; supports competitive inhibition model |

| Docking Studies | Computational modeling | Confirmed RTI-82's occupancy at substrate-binding site |

| Functional Assays | In vitro uptake assays | Demonstrated dose-dependent inhibition of dopamine uptake |

Implications for Cocaine Research

The insights gained from studying RTI-82 are pivotal for understanding cocaine addiction mechanisms. By elucidating how RTI-82 interacts with DAT, researchers can better comprehend the structural and functional changes induced by cocaine exposure. This knowledge may lead to the development of targeted therapies aimed at mitigating cocaine addiction.

Eigenschaften

IUPAC Name |

2-(4-azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClIN4O2/c1-29-17-7-9-21(29)22(18(13-17)15-3-5-16(24)6-4-15)23(30)31-11-10-14-2-8-20(27-28-26)19(25)12-14/h2-6,8,12,17-18,21-22H,7,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEYQHAJVMQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OCCC4=CC(=C(C=C4)N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931196 | |

| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141782-67-4 | |

| Record name | RTI 82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141782674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.